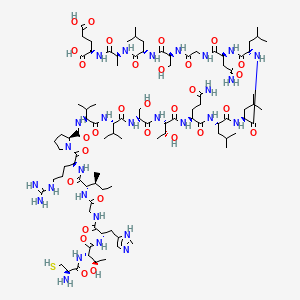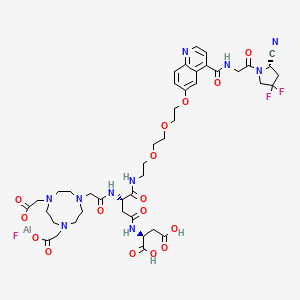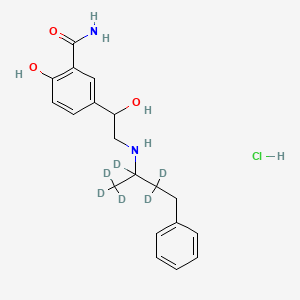
Polygalasaponin LII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polygalasaponin LII is a triterpenoid saponin that can be isolated from the roots of Polygala japonica Houtt . It is a natural product with a molecular weight of 959.12 and the chemical formula C48H78O19 . This compound belongs to the class of saccharides and polysaccharides and is known for its various biological activities .
準備方法
Polygalasaponin LII can be extracted from the roots of Polygala japonica Houtt using polar solvents such as 70% aqueous methanol or ethanol . The crude extract is then subjected to several chromatographic steps, including column chromatography, vacuum liquid chromatography, medium-pressure liquid chromatography, and semi-preparative high-performance liquid chromatography . These steps help in isolating and purifying the compound for further use.
化学反応の分析
Polygalasaponin LII undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Polygalasaponin LII has a wide range of scientific research applications. It has been studied for its potential anti-inflammatory, neuroprotective, anti-ischemic, antidepressant, sedative, analgesic, anti-atherosclerosis, antitumor, and enzyme inhibitory properties . In chemistry, it is used as a natural product for studying the structure-activity relationship of triterpenoid saponins . In biology and medicine, it is explored for its therapeutic potential in treating various diseases and conditions . Additionally, it has industrial applications in the development of pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of Polygalasaponin LII involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the thioredoxin-interacting protein/NOD-, LRR-, and pyrin domain-containing protein 3 (TXNIP/NLRP3) inflammatory pathway . This inhibition leads to a reduction in the levels of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . Additionally, this compound has been found to modulate the expression of Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1), which plays a role in brain edema and blood-brain barrier disruption .
類似化合物との比較
Polygalasaponin LII is similar to other triterpenoid saponins isolated from Polygala japonica, such as Polygalasaponin III, Polygalasaponin XVIII, and Polygalasaponin XXII . These compounds share similar structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct pathways it targets . Other similar compounds include Polygalasaponin F, which also exhibits neuroprotective effects through different mechanisms .
特性
分子式 |
C48H78O19 |
|---|---|
分子量 |
959.1 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)32(56)35(59)39(62-21)65-37-34(58)31(55)26(19-50)64-41(37)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(52)38(66-40-36(60)33(57)30(54)25(18-49)63-40)45(5,20-51)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChIキー |
IYMDTUUDLAHXGD-NDQJOVDZSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)






![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)



